molecular formula C20H16N2O5 B6395586 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95% CAS No. 1261960-64-8

5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6395586
CAS RN: 1261960-64-8
M. Wt: 364.4 g/mol
InChI Key: USETYVWPCVCVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid and has a molecular formula of C10H12N2O3. This compound is a white solid with a melting point of 176-178°C and a boiling point of 212-214°C. It is soluble in water, ethanol, and methanol, and insoluble in ether.

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is widely used in scientific research applications. It is used as a ligand for the preparation of metal complexes and is also used as a reagent in the synthesis of other compounds. It has been used to study the mechanism of action of various enzymes, such as tyrosinase and xanthine oxidase, and to study the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is not yet fully understood. However, it is thought that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. The compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the breakdown of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, are not yet fully understood. However, it has been shown to inhibit the activity of tyrosinase and xanthine oxidase, and thus may be useful in the treatment of various skin conditions and diseases. In addition, it has been shown to have anti-inflammatory and antioxidant properties, and may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, in laboratory experiments are that it is a relatively inexpensive and readily available reagent, and that it can be used in a variety of reactions. Its disadvantages include its low solubility in water, and its instability in the presence of light and heat.

Future Directions

Future research on 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should focus on the development of more efficient synthesis methods, as well as the development of more stable derivatives of the compound. Finally, further research should focus on the potential applications of the compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is achieved through a two-step process. The first step involves the reaction of isonicotinic acid and 4-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate compound 5-(4-chlorobenzyl)-2-hydroxyisonicotinic acid. The second step involves the reaction of the intermediate compound with ethylenediamine in the presence of an acid catalyst to form the desired product, 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%.

properties

IUPAC Name

2-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-18-10-16(19(24)25)17(11-21-18)14-6-8-15(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USETYVWPCVCVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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